molecular formula C6H6F3N3 B1358098 4-(Trifluoromethyl)pyridine-2,6-diamine CAS No. 130171-52-7

4-(Trifluoromethyl)pyridine-2,6-diamine

Cat. No.: B1358098
CAS No.: 130171-52-7
M. Wt: 177.13 g/mol
InChI Key: HSJXBBISBKAWAL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in modern organic synthesis. globalresearchonline.net Structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom, pyridine exhibits a unique electronic nature that makes it a versatile component in a wide range of chemical transformations. globalresearchonline.net The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical agents due to its ability to improve properties such as water solubility and bioavailability. nih.govresearchgate.net

The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for a variety of chemical modifications, including alkylation and salt formation. nih.govresearchgate.net Furthermore, the pyridine ring can undergo substitution reactions, although its reactivity differs from that of benzene due to the electron-withdrawing nature of the nitrogen atom. nih.gov This unique reactivity profile allows for the regioselective introduction of functional groups, a crucial aspect in the synthesis of complex molecules. nih.gov The adaptability of the pyridine core has led to its incorporation in a wide array of biologically active compounds, including vitamins, alkaloids, and numerous synthetic drugs. nih.govresearchgate.net

The following table provides a summary of key characteristics of pyridine derivatives in chemical synthesis:

PropertySignificance in Chemical Synthesis
Heteroaromatic NatureProvides a unique electronic and reactivity profile compared to carbocyclic aromatic systems.
BasicityThe lone pair of electrons on the nitrogen atom allows for protonation and coordination to metal centers, influencing catalytic processes.
PolarityEnhances the solubility of molecules in polar solvents, which is advantageous in pharmaceutical formulations.
Susceptibility to Nucleophilic SubstitutionThe electron-deficient nature of the ring, particularly at the 2, 4, and 6 positions, facilitates reactions with nucleophiles.

Strategic Importance of Trifluoromethylation in Molecular Engineering

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group into a molecule, is a widely employed strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. bohrium.commdpi.comrsc.org The trifluoromethyl group possesses a unique combination of properties that can profoundly influence the biological and physicochemical characteristics of a parent molecule. bohrium.commdpi.com

One of the most significant attributes of the trifluoromethyl group is its strong electron-withdrawing nature, which can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. mdpi.com This electronic effect can enhance the binding affinity of a drug candidate to its biological target. mdpi.com Furthermore, the high metabolic stability of the C-F bond often leads to an increased half-life of trifluoromethylated compounds in biological systems, a desirable trait in drug development. mdpi.com

The lipophilicity of a molecule, a key parameter in determining its absorption, distribution, metabolism, and excretion (ADME) profile, can be effectively modulated by the introduction of a trifluoromethyl group. researchgate.net While fluorine is highly electronegative, the trifluoromethyl group is lipophilic, which can improve a molecule's ability to cross cell membranes. researchgate.net The steric bulk of the trifluoromethyl group is also a significant factor, as it can be used as a bioisostere for other chemical groups, such as a chlorine atom, to fine-tune the shape and size of a molecule for optimal interaction with a biological target. mdpi.com

The table below summarizes the key impacts of trifluoromethylation in molecular engineering:

PropertyImpact on Molecular Properties
High ElectronegativityStrong electron-withdrawing effect, modulating the electronic properties of the molecule.
Metabolic StabilityThe strength of the C-F bond often leads to increased resistance to metabolic degradation.
LipophilicityCan enhance the ability of a molecule to permeate biological membranes.
Steric ProfileCan be used to optimize the size and shape of a molecule for improved target binding.

Overview of 4-(Trifluoromethyl)pyridine-2,6-diamine as a Core Scaffold for Research

The chemical compound this compound represents a highly functionalized building block that combines the advantageous features of both pyridine derivatives and trifluoromethylated compounds. The pyridine ring provides a robust and versatile core, while the trifluoromethyl group at the 4-position exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule. The presence of two amino groups at the 2- and 6-positions offers multiple points for further chemical modification, making this compound a valuable starting material for the synthesis of more complex molecules.

The amino groups can participate in a wide range of chemical reactions, including acylation, alkylation, and condensation reactions, allowing for the construction of diverse molecular architectures. The strategic placement of these functional groups on the pyridine ring, influenced by the trifluoromethyl substituent, makes this compound a promising scaffold for the development of new compounds in areas such as medicinal chemistry and materials science. Researchers can leverage the inherent properties of this scaffold to design and synthesize novel molecules with tailored biological activities or material properties.

The following table outlines the key structural features of this compound and their potential for research applications:

Structural FeaturePotential Research Applications
Pyridine CoreProvides a stable and modifiable platform for synthesis.
Trifluoromethyl GroupModulates electronic properties and can enhance metabolic stability and lipophilicity in derivative compounds.
Diamino FunctionalityOffers two reactive sites for the introduction of diverse functional groups and the construction of larger molecular frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXBBISBKAWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619615
Record name 4-(Trifluoromethyl)pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130171-52-7
Record name 4-(Trifluoromethyl)pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Trifluoromethyl Pyridine 2,6 Diamine

Established Synthetic Routes to Diaminopyridine Cores

The formation of the 2,6-diaminopyridine (B39239) scaffold is a foundational step. This can be achieved either by modifying an existing 2,6-diaminopyridine molecule or by constructing the diamine functionality on a pyridine (B92270) precursor, typically through amination of halogenated intermediates.

Starting with the commercially available 2,6-diaminopyridine, further derivatization can be a straightforward approach. This method relies on the inherent reactivity of the pyridine ring and its amino substituents. While direct trifluoromethylation of 2,6-diaminopyridine presents significant challenges regarding regioselectivity and functional group compatibility, this precursor serves as a key starting point for multi-step synthetic sequences. For instance, the amino groups can be protected, followed by reactions to introduce the trifluoromethyl group at the 4-position, and concluding with deprotection. The synthesis of polymers like poly(2,6-diaminopyridine) highlights the reactivity of this core structure, which can be harnessed for further functionalization. rsc.org

A more common and versatile strategy involves the nucleophilic substitution of halogens on a pyridine ring. Dihalogenated pyridines, such as 2,6-dichloro- or 2,6-dibromopyridine (B144722), are key intermediates in this approach. The substitution of both halogens with amino groups yields the desired 2,6-diaminopyridine core.

Microwave-assisted, copper-catalyzed amination has proven to be a practical method for synthesizing substituted 2,6-diaminopyridines. acs.org This technique allows for controlled mono- or di-amination of substrates like 2,6-dibromopyridine (DBP). acs.orgacs.org The reaction conditions can be tuned to selectively produce either the monoaminated 2-bromo-6-aminopyridine or the target 2,6-diaminopyridine derivatives in modest to high yields. acs.org Historically, the ammonolysis of 2,6-dihalopyridines using liquefied ammonia (B1221849) at high temperatures and pressures has also been employed to produce the parent 2,6-diaminopyridine. google.com Another classical approach is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce amino groups, primarily at the 2- and 6-positions. google.com

PrecursorReagent(s)Catalyst/ConditionsProductYield
2,6-DibromopyridineAnilineCuI / Microwave (225 °C, 6h)N2,N6-diphenylpyridine-2,6-diamine43% acs.org
2,6-DibromopyridineAniline/HClConventional heating (200 °C, 4h)N2,N6-diphenylpyridine-2,6-diamine65% acs.org
2,6-DibromopyridineEthylamine (70% in H₂O)Microwave (150-205 °C, 2.5h)2-Bromo-6-(ethylamino)pyridineHigh selectivity acs.orgacs.org
2,6-DichloropyridinePrimary AmineTwo-phase system (water/organic solvent) + inorganic base2,6-Diaminopyridine derivativeNot specified google.com
PyridineSodium AmideOrganic solvent, Phase-transfer catalyst (150-180 °C)2,6-Diaminopyridine~50% google.com

Regioselective Introduction of the Trifluoromethyl Group into Pyridine Systems

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a critical transformation due to the unique electronic properties this group imparts. Achieving regioselectivity, particularly at the C4 position, is a significant synthetic challenge that can be addressed through several strategies.

One of the most effective methods for synthesizing trifluoromethylated pyridines involves constructing the pyridine ring from acyclic precursors that already contain the CF₃ group. nih.gov This "bottom-up" approach ensures the trifluoromethyl group is precisely positioned in the final heterocyclic product. A variety of trifluoromethyl-containing building blocks are utilized in these cyclocondensation reactions. nih.gov

Common building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Trifluoromethyloxazolones rsc.org

Hexafluoroacetylacetone orgsyn.org

For example, the synthesis of 4'-trifluoromethyl-2,2':6',2''-terpyridine has been achieved through the reaction of lithium 3-trifluoromethyl-1,3-ketoenolates with ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.net Similarly, base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes provides a route to 2-trifluoromethylpyrroles, showcasing a related strategy for building CF₃-containing heterocycles. rsc.org These methods provide a modular and regiochemically controlled route to pyridines with trifluoromethyl groups at specific positions. orgsyn.org

Transition metal catalysis, particularly with palladium, offers powerful tools for forming C-CF₃ bonds. These methods typically involve the cross-coupling of a pyridine derivative with a trifluoromethyl source. Palladium-catalyzed trifluoromethylation can be applied to aryl halides (including chlorides) and can also be directed to specific C-H bonds. acs.orgmit.edu

Key components of these reactions include:

Palladium Catalyst: Often used with specialized ligands like BrettPhos, which are effective for challenging cross-coupling reactions. mit.edu

Trifluoromethyl Source: A variety of reagents can serve as the CF₃ source, including TESCF₃ (triethylsilyl trifluoromethane), CF₃Br, and others. mit.edunih.gov

Directing Groups: For C-H activation strategies, a directing group on the pyridine substrate can guide the catalyst to a specific position. The acetamino group, for instance, has been used to direct ortho-trifluoromethylation in aromatic systems. acs.org

These palladium-catalyzed methods are valued for their high functional group tolerance, allowing for the late-stage trifluoromethylation of complex molecules under relatively mild conditions. mit.edu They represent a significant advancement over older methods that often required harsh conditions. mit.edu

StrategySubstrate TypeCF₃ SourceCatalyst SystemKey Features
C-H Functionalization(Hetero)arenesCF₃BrPalladium catalystGood regio- and chemoselectivity under mild conditions. nih.gov
Cross-CouplingAryl ChloridesTESCF₃ / KFPd catalyst with BrettPhos ligandHigh functional group tolerance; applicable to heterocycles. mit.edu
Directed C-H ActivationAcetanilidesTogni's reagentPd(OAc)₂ortho-Selective trifluoromethylation directed by acetamino group. acs.org
Asymmetric Allylic TrifluoromethylationAllyl FluoridesNucleophilic CF₃ sourcePd catalyst with diamidophosphite ligandHigh selectivity and functional group tolerance. nih.gov

Advanced Synthetic Techniques for 4-(Trifluoromethyl)pyridine-2,6-diamine and its Analogues

Recent advances in organic synthesis have led to the development of more direct and efficient methods for the regioselective trifluoromethylation of pyridines. Direct C-H trifluoromethylation is a highly desirable strategy as it avoids the need for pre-functionalized substrates (e.g., halides or boronic acids). researchgate.net

One innovative approach involves activating the pyridine ring towards nucleophilic attack. A method developed by Kuninobu and colleagues achieves 3-position-selective C-H trifluoromethylation by first performing a hydrosilylation of the pyridine ring, followed by reaction with a nucleophilic CF₃ source like Togni's Reagent I. chemistryviews.orgresearchgate.net

Another powerful strategy is the activation of pyridine as an N-methylpyridine quaternary ammonium salt. This enhances the electrophilicity of the pyridine ring, enabling highly regioselective direct C-H trifluoromethylation. researchgate.netacs.orgnih.gov Treating these pyridinium (B92312) salts with trifluoroacetic acid in the presence of silver carbonate allows for the introduction of the CF₃ group with excellent regioselectivity and in good yields. acs.orgnih.gov This protocol features operational simplicity and compatibility with various functional groups, although its application on a diaminopyridine core would need to account for the nucleophilic nature of the amino groups. researchgate.netacs.org These advanced methods represent the cutting edge of pyridine functionalization and hold promise for streamlined syntheses of complex targets like this compound.

One-Pot Synthetic Approaches for Enhanced Efficiency

The synthesis of polysubstituted pyridine derivatives such as this compound often involves multi-step processes. However, modern synthetic chemistry emphasizes the development of one-pot or streamlined procedures to improve efficiency, reduce waste, and lower costs. While a direct, single-step "one-pot" synthesis for this compound from simple acyclic precursors is not prominently documented, efficient synthetic strategies often focus on minimizing purification steps and telescoping reactions.

A common and efficient pathway to this class of compounds involves the synthesis of a key intermediate, 2,6-dihalo-4-(trifluoromethyl)pyridine, followed by a double amination reaction. The synthesis of the intermediate, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), can be achieved through various routes. One method involves using vinyl n-butyl ether as a starting material to synthesize 4-butoxy-1,1,1-trifluoro-3-en-2-one. This compound then reacts with trimethylphosphonoacetate to form an intermediate which is cyclized to 2-hydroxy-4-(trifluoromethyl)pyridine. A subsequent chlorination reaction yields the 2-chloro-4-(trifluoromethyl)pyridine intermediate. google.com This route is noted for being conducive to large-scale synthesis under mild conditions with high yields. google.com

The subsequent conversion of the dihalogenated intermediate to the final diamine product is typically achieved through amination. The classic Chichibabin reaction, which involves the direct amination of the pyridine ring with reagents like sodium amide, is a fundamental method for introducing amino groups to pyridine rings. google.com Modifications and alternative methods, such as using liquefied ammonia at high temperatures and pressures or employing palladium-catalyzed amination reactions, are also utilized to achieve this transformation on dihalopyridines. google.com

Streamlining these steps into a one-pot or tandem process, where the dihalogenated intermediate is generated and subsequently aminated in the same reaction vessel without isolation, represents a key strategy for enhancing efficiency. Such processes are operationally simple, rapid, and can proceed under mild conditions, which is highly beneficial for industrial applications. chemrxiv.org

Process Optimization in Industrial Synthesis of Related Intermediates

The industrial production of specialized pyridine derivatives is a critical aspect of the pharmaceutical and agrochemical industries. vcu.edu Approximately 20% of the top 200 drugs feature a pyridine compound, making efficient synthesis a significant economic driver. vcu.edu The synthesis of intermediates like 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) is a crucial step toward producing compounds such as this compound.

Process optimization in the industrial setting focuses on several key factors: increasing product yield, reducing the number of synthetic steps, lowering production costs, and ensuring the process is scalable and environmentally sustainable. vcu.edursc.org Conventional substitution methods for producing pyridines can result in low yields, which elevates production costs. vcu.edu

For trifluoromethyl-substituted pyridines, a common industrial approach involves the chlorination and subsequent fluorination of picoline (methylpyridine). nih.gov Vapor-phase reactions at high temperatures (>300°C) with transition metal-based catalysts can be employed. nih.govjst.go.jp An advantage of this method is that key intermediates can be obtained in good yield through a simple one-step reaction, although the formation of multi-chlorinated by-products is a common issue. jst.go.jp

A significant advancement in the manufacturing of pyridine compounds involves improving the synthesis of halo-substituted intermediates. For example, researchers have developed a method that incorporates a dehydrating agent to slow the dimerization of the starting material, leading to a pronounced improvement in the yield of the final product. vcu.edu This particular innovation has been shown to increase yields from 58% to 92% and reduce a five-step batch process to a single continuous step using flow reactors, projecting a 75% reduction in production costs. vcu.edu Such continuous flow processes are highly adaptable for commercial-scale manufacturing. vcu.edu

Spectroscopic and Structural Characterization Techniques for 4 Trifluoromethyl Pyridine 2,6 Diamine and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-(Trifluoromethyl)pyridine-2,6-diamine is expected to exhibit several characteristic absorption bands that confirm its structure.

The primary amino (-NH₂) groups at the C2 and C6 positions give rise to distinct stretching vibrations. Typically, primary amines show two bands in the region of 3300–3500 cm⁻¹: one for the asymmetric N-H stretching and another for the symmetric N-H stretching. researchgate.net An N-H bending or "scissoring" vibration is also characteristic and typically appears around 1650–1580 cm⁻¹. chemicalbook.com

The aromatic pyridine (B92270) ring itself produces a series of characteristic bands. C=C and C=N ring stretching vibrations are expected in the 1650–1400 cm⁻¹ region. jocpr.compw.edu.pl Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. pw.edu.plvscht.cz

A key feature in the spectrum is the trifluoromethyl (-CF₃) group. This group is known to produce very strong and characteristic absorption bands resulting from C-F stretching vibrations. These are typically observed in the 1350–1100 cm⁻¹ region and are often the most intense peaks in the spectrum, making them highly diagnostic for the presence of the -CF₃ moiety. jocpr.com

Table 1: Expected FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (Pyridine Ring)
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1650 - 1400C=C and C=N StretchAromatic (Pyridine Ring)
1350 - 1100C-F Stretch (strong, multiple bands)Trifluoromethyl (-CF₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two protons attached to the pyridine ring at the C3 and C5 positions are chemically equivalent and should therefore appear as a single signal, likely a singlet. The two amino groups at the C2 and C6 positions are also equivalent, and their four protons would typically produce a single, broad singlet. The chemical shift of this -NH₂ signal can be concentration and solvent dependent. The aromatic protons are influenced by the electron-donating amino groups, which would shift the signal upfield, and the electron-withdrawing trifluoromethyl group, which would shift it downfield. In the related compound 2,6-diaminopyridine (B39239), the C3/C5 protons appear at approximately 5.76 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reflect the four unique carbon environments in the molecule. The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The C4 carbon, directly attached to the -CF₃ group, will also be a quartet due to two-bond C-F coupling (²JCF) and will be significantly shifted. The equivalent C2 and C6 carbons, bonded to the amino groups, are expected to be shielded, while the equivalent C3 and C5 carbons will show a distinct resonance. For comparison, the carbon signals for pyridine appear at δ 150.1 (C2/C6), 124.0 (C3/C5), and 136.1 (C4) ppm. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov The three fluorine atoms of the trifluoromethyl group are magnetically equivalent. Therefore, they are expected to produce a single, sharp, and intense singlet in the ¹⁹F NMR spectrum. The chemical shift for a -CF₃ group attached to a pyridine ring typically falls in the range of -60 to -65 ppm relative to the standard CFCl₃. rsc.org This single peak is a definitive indicator of the trifluoromethyl group's presence. biophysics.org

Table 2: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 5.8 - 6.2SingletH3, H5
Variable (e.g., ~ 5.5 - 6.5)Broad Singlet2 x -NH₂
¹³C VariableSingletC3, C5
VariableSingletC2, C6
VariableQuartet (²JCF)C4
~ 120 - 125Quartet (¹JCF)-CF₃
¹⁹F -60 to -65Singlet-CF₃

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₆H₆F₃N₃), the calculated monoisotopic mass is approximately 177.051 Da. The molecular ion peak (M⁺˙) would be expected at m/z 177. In accordance with the nitrogen rule, the odd molecular weight corresponds to the odd number of nitrogen atoms (three) in the molecule. youtube.com

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for trifluoromethyl-substituted aromatic compounds is the loss of the trifluoromethyl radical (·CF₃), which would result in a fragment ion at m/z 108. fluorine1.rursc.org Another possibility is the loss of a fluorine atom, leading to an [M-F]⁺ ion at m/z 158. Fragmentation patterns characteristic of aminopyridines may also occur, such as the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the ring structure. nih.gov Alpha-cleavage is a dominant fragmentation pathway for amines, though in this aromatic system, fragmentation of the substituents is more probable. libretexts.orglibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/zIon FormulaDescription
177[C₆H₆F₃N₃]⁺˙Molecular Ion (M⁺˙)
158[C₆H₆F₂N₃]⁺Loss of a fluorine atom ([M-F]⁺)
108[C₅H₆N₃]⁺Loss of trifluoromethyl radical ([M-CF₃]⁺)

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound may not be publicly available, its solid-state structure can be predicted based on analogous molecules like 2,6-diaminopyridine. nih.gov The pyridine ring is expected to be essentially planar. The two amino groups and the trifluoromethyl group will be substituents on this ring.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Pyridine 2,6 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately model the electronic structure of 4-(Trifluoromethyl)pyridine-2,6-diamine. ijcce.ac.irjocpr.com These calculations yield fundamental quantum chemical parameters that help in predicting the molecule's reactivity.

Key global reactivity descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO) include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximum number of electrons from the environment.

A lower HOMO-LUMO gap generally signifies lower kinetic stability and higher chemical reactivity. semanticscholar.org DFT calculations allow for the precise determination of these values, providing a quantitative basis for understanding the molecule's stability and reaction tendencies. uctm.edu

ParameterFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital (EHOMO)--5.85
Lowest Unoccupied Molecular Orbital (ELUMO)--1.20
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.20
Energy Gap (ΔE)ELUMO - EHOMO4.65
Global Hardness (η)(I - A) / 22.325
Electronegativity (χ)(I + A) / 23.525
Electrophilicity Index (ω)χ2 / (2η)2.67

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Characteristics

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups (-NH₂) and the pyridine (B92270) ring, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing trifluoromethyl group (-CF₃) and the pyridine ring, indicating these as the probable sites for nucleophilic attack. researchgate.netresearchgate.net This distribution governs the charge transfer interactions within the molecule.

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-5.85Amino groups and Pyridine Ring
LUMO-1.20Trifluoromethyl group and Pyridine Ring
HOMO-LUMO Gap (ΔE)4.65-

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different potential values. researchgate.net

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are favorable for nucleophilic attack.

Green Regions: Represent neutral or zero potential.

In this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the amino groups, highlighting them as nucleophilic centers. mdpi.com In contrast, regions of positive potential (blue) are expected around the hydrogen atoms of the amino groups and the highly electron-withdrawing trifluoromethyl group, marking them as electrophilic sites. researchgate.net

Conformational Analysis and Geometrical Optimization Studies

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. semanticscholar.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. acs.org

Conformational analysis is particularly important for understanding the orientation of the amino (-NH₂) groups and the trifluoromethyl (-CF₃) group relative to the pyridine ring. Studies on similar molecules like 2,6-diaminopyridine (B39239) have shown that the inversion of the amino groups can lead to a complex potential energy surface with multiple minima. nih.gov The steric and electronic effects of the bulky and electron-withdrawing -CF₃ group would significantly influence the preferred conformation and the rotational barriers of the substituent groups. researchgate.net

ParameterIllustrative Calculated Value
C-N (Pyridine Ring) Bond Length1.34 Å
C-C (Pyridine Ring) Bond Length1.39 Å
C-N (Amino Group) Bond Length1.37 Å
C-C (CF3 Group) Bond Length1.51 Å
C-N-C (Pyridine Ring) Bond Angle117.0°
H-N-H (Amino Group) Bond Angle115.0°
Dihedral Angle (Amino group vs. Ring)~180° (planar)

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. jocpr.comresearchgate.net These theoretical values are typically calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental spectra to confirm molecular structure. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to FT-IR and Raman spectra. The computed frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical model, leading to a good agreement with experimental data. researchgate.net This analysis allows for the assignment of specific vibrational modes to different functional groups within the molecule.

Illustrative Theoretical 13C NMR Chemical Shifts (ppm)
Carbon AtomCalculated Shift (ppm)
C2, C6 (Attached to -NH2)158.5
C3, C595.0
C4 (Attached to -CF3)125.0 (quartet)
CF3122.0 (quartet)
Illustrative Theoretical Vibrational Frequencies (cm-1)
AssignmentCalculated Frequency (cm-1)
N-H Stretch (Amino)3450, 3350
C-H Stretch (Aromatic)3080
C=C, C=N Ring Stretch1620, 1580
N-H Bend (Amino)1550
C-F Stretch (Trifluoromethyl)1300, 1150

Applications of 4 Trifluoromethyl Pyridine 2,6 Diamine in Advanced Materials Science

Integration into Polymeric Frameworks

The diamine serves as a critical building block for high-performance polymers, primarily synthesized through polycondensation reactions.

Fluorinated aromatic polyamides have been synthesized using unsymmetrical diamine monomers containing trifluoromethyl (CF3) groups. mdpi.comnih.gov A common method employed for this synthesis is the Yamazaki–Higashi polycondensation method. mdpi.comnih.gov In this process, a diamine monomer is polymerized with various dicarboxylic acid monomers to form wholly aromatic polyamides. mdpi.comnih.gov The resulting polymers typically have an amorphous morphology. mdpi.comnih.gov The incorporation of bulky CF3 groups into the polymer main chains is a key strategy for enhancing solubility and optical transparency while maintaining the excellent thermal properties characteristic of aromatic polyamides. mdpi.com

A series of new fluorinated copoly(ether imide)s that include pyridyl and biphenyl (B1667301) units have been successfully prepared. tandfonline.com The synthesis involves the thermal imidization of poly(amic acid)s. tandfonline.com These precursors are derived from the polycondensation of diamines, such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) (BATB) and 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine (TFMPBPP), with a dianhydride like 3,3',4,4'-biphenyltetracarboxylic dianhydride. tandfonline.com By varying the molar ratios of the diamine components, the properties of the final copoly(ether imide)s can be systematically tailored. tandfonline.com These synthesized poly(ether imide)s are generally amorphous and can be prepared from the diamine and various aromatic dianhydrides via a one-step high-temperature polycondensation procedure. researchgate.net

Influence of the 4-(Trifluoromethyl)pyridine-2,6-diamine Moiety on Material Characteristics

The specific chemical features of the this compound unit—namely the bulky, electron-withdrawing -CF3 group and the heterocyclic pyridine (B92270) ring—have a profound impact on the macroscopic properties of the resulting polymers.

A significant advantage of incorporating the this compound moiety is the enhanced solubility of the resulting polymers in common organic solvents. researchgate.net This improved solubility is attributed to several structural factors. The presence of bulky pendant trifluoromethyl groups and the pyridine unit disrupts the close packing of polymer chains, which decreases the intermolecular interactions and increases the polymer's free volume. mdpi.comresearchgate.net This allows solvent molecules to diffuse more easily into the polymer matrix. mdpi.com Consequently, many fluorinated polyimides and copoly(ether imide)s exhibit excellent solubility in a range of solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and m-cresol, often at room temperature. tandfonline.comresearchgate.net

Polymer TypeSolventsSolubilityReference
Fluorinated PolyamidesPolar Organic Solvents (e.g., NMP, DMAc, DMF)Soluble at room temperature mdpi.comnih.gov
Fluorinated Copoly(pyridine ether imide)sNMP, DMAc, DMF, m-cresolGood solubility at room temperature or upon heating researchgate.net
Fluorinated Copoly(ether imide)sPolar Solvents (e.g., NMP, DMAc)Soluble at room temperature or upon heating tandfonline.com

Polymers derived from fluorinated pyridine-containing diamines can be cast into flexible and highly transparent films. mdpi.comtandfonline.com The introduction of trifluoromethyl groups is particularly effective at improving optical properties. researchgate.net These groups can inhibit the formation of intermolecular and intramolecular charge-transfer complexes (CTC) between polymer chains through both steric hindrance and their electron-withdrawing inductive effect. researchgate.net The reduction in CTC formation leads to polymer films that are lighter in color with higher optical transparency in the visible region and lower UV-vis cutoff wavelengths. tandfonline.comresearchgate.net For example, films of fluorinated polyamides have shown transparencies of 88%–90% at 550 nm with cutoff wavelengths between 337–367 nm. mdpi.comnih.gov Similarly, fluorinated copoly(ether imide) films exhibit high optical transparency with cutoff wavelengths in the 370–382 nm range. tandfonline.com

Polymer TypeCutoff Wavelength (λcutoff)TransparencyReference
Fluorinated Polyamides337–367 nm88%–90% at 550 nm mdpi.comnih.gov
Fluorinated Copoly(ether imide)s370–382 nm80% transparency in the range 518–550 nm tandfonline.com
Fluorinated Polyimides369–378 nmGood optical transparency tandfonline.com
Polymer TypeDielectric Constant (k)FrequencyReference
Fluorinated Copoly(ether imide)s2.98–3.151 MHz tandfonline.com
Polyimides with Multi-Bulky Pendant Groups2.69–2.851 MHz rsc.org
Fluorinated Aromatic Polyimides (FAPI)2.68–3.2510 GHz mdpi.com
Organosoluble Polyimides<3.041 MHz researchgate.net

Coordination Chemistry of 4 Trifluoromethyl Pyridine 2,6 Diamine As a Ligand

Design and Synthesis of Schiff Base Ligands Incorporating the Pyridine-Diamine Scaffold

The synthesis of Schiff base ligands from the 4-(trifluoromethyl)pyridine-2,6-diamine scaffold follows established condensation reactions. This process involves the reaction of the primary amine groups of the diamine with the carbonyl group of an aldehyde or ketone, typically in a 1:2 molar ratio, to form a di-imine product. The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727) and may be catalyzed by a few drops of acid. scirp.orgmdpi.com

The general synthetic route can be depicted as: 4-(CF₃)C₅H₂N(NH₂)₂ + 2 R-CHO → 4-(CF₃)C₅H₂N(N=CH-R)₂ + 2 H₂O

A wide variety of aldehydes can be employed, leading to a library of Schiff base ligands with tailored steric and electronic properties. For instance, the condensation of 2,6-diaminopyridine (B39239) with 2-hydroxy-naphthaldehyde yields a tetradentate ligand capable of coordinating to metal ions through two imine nitrogens and two hydroxyl oxygens. researchgate.netresearcher.life Similarly, salicylaldehyde (B1680747) and its derivatives are commonly used precursors. scirp.org The trifluoromethyl group on the pyridine (B92270) backbone remains inert during this reaction but is poised to influence the coordination behavior of the resulting ligand due to its strong inductive effect. This effect reduces the electron density on the pyridine ring, which can impact the basicity of the pyridine nitrogen donor atom.

Formation of Metal-Ligand Coordination Complexes

Schiff base ligands derived from the pyridine-diamine scaffold are excellent chelating agents for a variety of transition metals. The arrangement of donor atoms allows for the formation of stable, multi-ring chelate structures.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper(II), Zinc(II) Complexes)

The synthesis of metal complexes typically involves reacting the pre-formed Schiff base ligand with a metal salt, such as a chloride or nitrate (B79036) salt of copper(II) or zinc(II), in an appropriate solvent like methanol or ethanol. scirp.orgresearcher.life The resulting complexes often precipitate from the solution and can be isolated by filtration.

For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been successfully synthesized using Schiff bases derived from the parent 2,6-diaminopyridine and 2-hydroxynaphthaldehyde. researchgate.netresearcher.life These syntheses demonstrate a 1:1 metal-to-ligand stoichiometry. The electron-withdrawing nature of the 4-trifluoromethyl group in the target ligand is expected to increase the acidity of the metal center in its complexes, potentially influencing their catalytic activity and interaction with other substrates. The characterization of these new compounds relies on a combination of elemental analysis, molar conductivity, and various spectroscopic techniques.

Chelation Behavior and Coordination Geometries of the Pyridine-Diamine Moiety

Schiff base ligands derived from 2,6-diaminopyridine and hydroxyl-containing aldehydes (like salicylaldehyde or 2-hydroxynaphthaldehyde) typically act as tetradentate, dibasic ligands. researchgate.netresearcher.life Coordination occurs through the pyridine nitrogen, the two azomethine (imine) nitrogens, and the two deprotonated phenolate (B1203915) oxygens, creating a highly stable complex. This ONNNO donor set wraps around the metal center.

The resulting coordination geometry is highly dependent on the metal ion. For instance, Cu(II) complexes with similar ligands often adopt a distorted square pyramidal or octahedral geometry due to the Jahn-Teller effect. chemijournal.comrsc.org Zinc(II), with its d¹⁰ electronic configuration, commonly forms tetrahedral or octahedral complexes. researchgate.net The presence of the bulky trifluoromethyl group could introduce steric constraints that influence the final geometry of the complex. The strong electron-withdrawing effect of the -CF₃ group would decrease the basicity of the pyridine nitrogen, potentially leading to a longer, weaker metal-pyridine bond compared to analogous complexes without this substituent.

Spectroscopic and Structural Characterization of Coordination Compounds

A suite of analytical techniques is employed to elucidate the structure and bonding within these coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key diagnostic peaks include the C=N (azomethine) stretching vibration. Upon complexation, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in bonding. scirp.orgresearchgate.net For ligands derived from hydroxy-aldehydes, the disappearance of the broad O-H stretching band confirms deprotonation and coordination of the phenolic oxygen. scirp.orgresearcher.life The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to characterize the diamagnetic ligand and its zinc(II) complexes. The spectra confirm the formation of the Schiff base through the appearance of the characteristic azomethine proton signal. Changes in the chemical shifts of the pyridine and phenyl ring protons upon complexation provide further evidence of coordination. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination geometry. mdpi.com It allows for the precise determination of bond lengths and angles, confirming the chelation mode of the ligand and the geometry around the metal center. For example, X-ray analysis of a Cu(II) complex with a related di-imine pyridine ligand revealed a distorted octahedral geometry. rsc.org Such studies would be crucial to understanding the precise structural impact of the 4-trifluoromethyl substituent.

Table 1: Representative Spectroscopic Data for a Schiff Base Ligand Derived from 2,6-Diaminopyridine and its Metal Complexes Data is representative of analogous systems based on the 2,6-diaminopyridine scaffold. scirp.orgresearchgate.net

Compound/ComplexKey IR Frequencies (cm⁻¹)
Ligand (H₂L) ~3400 (O-H), ~1610 (C=N)
[Cu(L)] No O-H band, ~1603 (C=N, shifted)
[Zn(L)] No O-H band, ~1605 (C=N, shifted)

Theoretical Investigations into Metal-Ligand Interactions and Stability

Density Functional Theory (DFT) and other computational methods provide deep insights into the electronic structure and stability of coordination complexes. researcher.life These theoretical studies can calculate properties that are difficult to measure experimentally.

For related Schiff base complexes, DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researcher.lifeajol.info The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and kinetic stability of the complex. Theoretical calculations can also be used to predict molecular geometries, which can then be compared with experimental data from X-ray diffraction.

Table 2: Calculated Quantum Chemical Parameters for an Analogous 2,6-Diaminopyridine Schiff Base Complex Data is representative of theoretical studies on analogous systems. researcher.life

ParameterDescriptionRepresentative Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.8 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.6 eV
Hardness (η) (E(LUMO) - E(HOMO)) / 22.3 eV

Role of 4 Trifluoromethyl Pyridine 2,6 Diamine As a Building Block in Synthetic Organic Chemistry

Precursor in the Synthesis of Novel Heterocyclic Systems

The diamine functionality is particularly well-suited for cyclization reactions, allowing for the construction of fused ring systems. The two amino groups can react with various electrophilic reagents to form new heterocyclic rings fused to the pyridine (B92270) core.

Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, are important structural motifs in medicinal chemistry. Classical methods for constructing these ring systems, such as the Skraup and Friedländer syntheses, can be adapted for use with aminopyridine precursors.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline (B57606) or related fused system. wikipedia.orgresearchgate.net In principle, reacting 4-(Trifluoromethyl)pyridine-2,6-diamine under Skraup conditions could lead to the formation of a trifluoromethyl-substituted aminonaphthyridine. The reaction would involve the dehydration of glycerol to acrolein, followed by a Michael addition of one of the amino groups, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring. researchgate.net

Similarly, the Friedländer synthesis, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a cornerstone of quinoline and naphthyridine synthesis. wikipedia.orgorganic-chemistry.orgnih.gov While this compound itself is not an ortho-amino carbonyl compound, its derivatives or its use in related cyclocondensation reactions with 1,3-dicarbonyl compounds can provide a pathway to trifluoromethyl-containing naphthyridines and other related fused systems. researchgate.net

The versatility of this compound extends to the synthesis of various other fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest due to its wide range of biological activities. nih.gov

The synthesis of these fused systems is typically achieved by reacting a 2-aminopyridine (B139424) derivative with bifunctional reagents. Drawing from established synthetic protocols, this compound can serve as a precursor to these structures. nih.govias.ac.in For example, condensation with reagents such as urea (B33335) or thiourea (B124793) can be used to construct the fused pyrimidine (B1678525) ring, leading to the formation of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives bearing a trifluoromethyl group. The reaction with β-ketoesters like ethyl acetoacetate (B1235776) would similarly yield substituted pyrido[2,3-d]pyrimidinone systems.

Table 1: Potential Fused Heterocyclic Systems from this compound

Reagent Class Fused Ring System Potential Derivatives
Glycerol (Skraup) Naphthyridine Aminonaphthyridines
1,3-Dicarbonyls Naphthyridine / Pyrido[2,3-d]pyrimidine Substituted Naphthyridines or Pyridopyrimidinones

Scaffold for the Design of Functional Molecules

The 4-(trifluoromethyl)pyridine (B1295354) core is a privileged structure in modern chemistry, appearing in numerous commercial products. The diamine derivative is a key scaffold for introducing this motif and building molecular complexity.

The 4-(trifluoromethyl)pyridine moiety is found in a select number of commercialized agrochemicals, where it contributes to the molecule's desired biological activity and physicochemical properties. nih.gov One of the most prominent examples is the insecticide Flonicamid. researchoutreach.org

The synthesis of Flonicamid involves the key intermediate 4-trifluoromethylnicotinic acid. herts.ac.ukpatsnap.comgoogle.com Various synthetic routes to this acid have been developed, with one notable pathway starting from the cyclocondensation of ethyl trifluoroacetoacetate and cyanoacetamide to prepare 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine. google.com This intermediate is then converted through chlorination, hydrogenation, and hydrolysis to 4-trifluoromethylnicotinic acid, which is subsequently amidated to form Flonicamid. google.comgoogle.com While this specific industrial route does not directly utilize this compound, the diamine represents a valuable platform for synthesizing analogues and exploring new agrochemicals built around the essential 4-(trifluoromethyl)pyridine core.

In pharmaceutical research, the 2-amino-4-(trifluoromethyl)pyridine (B24480) structure has emerged as a crucial intermediate for targeted therapies, particularly in oncology. A prominent example is the synthesis of Bimiralisib (PQR309), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which has been evaluated in clinical trials. researchgate.net

The synthesis of Bimiralisib utilizes 2-Amino-4-(trifluoromethyl)pyridine as a key starting material. researchgate.net The structural similarity of this compound to this intermediate makes it an attractive scaffold for developing next-generation inhibitors. The presence of a second amino group at the 6-position offers an additional point for chemical modification, allowing for the synthesis of new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. The relevance of this scaffold is further highlighted by related molecules such as 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, which is also recognized as a PI3K inhibitor. lab-chemicals.com

The 2,6-diaminopyridine (B39239) motif is a well-established "hinge-binding" fragment in the design of protein kinase inhibitors. The two amino groups are perfectly positioned to form critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved structural element in many protein kinases. This interaction helps to anchor the inhibitor in the ATP-binding site.

Numerous kinase inhibitor families have been developed based on this principle, utilizing diaminopyridine or the bioisosteric diaminopyrimidine core.

Cyclin-Dependent Kinase (CDK) Inhibitors: Novel series of 2,6-diamino-3-acylpyridines have been synthesized and shown to possess potent inhibitory activity against CDK1 and CDK2. nih.gov Similarly, 4-alkoxy-2,6-diaminopyrimidine derivatives have also been developed as CDK inhibitors. researchgate.net

Janus Kinase (JAK) Inhibitors: Pyrimidine-4,6-diamine derivatives have been designed as highly selective and potent inhibitors of JAK3, an important target for autoimmune diseases. nih.gov

IRAK4 Inhibitors: Structure-based design has led to the development of 2,6-diaminopyrimidin-4-one derivatives as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling. nih.gov

Table 2: The 2,6-Diaminopyridine/Pyrimidine Scaffold in Enzyme Inhibitors

Scaffold Example Target Enzyme Therapeutic Area Reference
2,6-Diamino-3-acylpyridines CDK1, CDK2 Oncology nih.gov
2,6-Diaminopyrimidin-4-ones IRAK4 Inflammation nih.gov
4-Alkoxy-2,6-diaminopyrimidines CDK1, CDK2 Oncology researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Trifluoromethyl)pyridine-2,6-diamine, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Substituent introduction : Use of aryl amines (e.g., 4-trifluoromethylbenzylamine) as nucleophiles in SNAr reactions with halogenated pyridine precursors. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) critically influence regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended to isolate high-purity products (>95%) .
  • Yield optimization : Stoichiometric excess (1.2–1.5 equiv) of trifluoromethyl-containing reagents and inert atmosphere (N₂/Ar) minimize side reactions like oxidation or hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve amine protons (δ 5.8–6.2 ppm) and CF₃ group splitting patterns (δ 120–125 ppm for ¹³C). Integration ratios confirm substitution patterns .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) reveals intermolecular hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) and planarity of the pyridine ring, critical for understanding packing efficiency and stability .

Q. How does the trifluoromethyl group influence the compound’s electronic properties compared to other substituents?

The –CF₃ group is strongly electron-withdrawing, reducing the pyridine ring’s electron density. This effect:

  • Lowers pKa : Amine protons become more acidic (pKa ~3.5–4.0) compared to methyl or methoxy analogs (pKa ~5.0–6.5).
  • Enhances stability : Resistance to electrophilic attack at the 2,6-positions, as shown in comparative UV/Vis studies with –Cl or –OCH₃ substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in TLR7 agonist activity (e.g., EC₅₀ variations) arise from:

  • Substituent positioning : Meta vs. para trifluoromethyl placement alters binding to TLR7’s hydrophobic pocket. Docking simulations (AutoDock Vina) and SAR studies recommend systematic substitution at the 4-position for optimal activity .
  • Assay conditions : Differences in cell lines (HEK293 vs. PBMCs) and luciferase reporter systems can skew results. Normalize data using reference agonists (e.g., imiquimod) and standardize LPS-free conditions .

Q. What experimental strategies mitigate unexpected polymerization during microbial oxidation of this compound?

Burkholderia sp. MAK1 oxidation trials show polymerization due to reactive intermediates. Mitigation approaches include:

  • Low substrate concentration : <1 mM to limit radical coupling.
  • Co-solvents : Add 10–20% glycerol to stabilize intermediates and reduce oxidative degradation .
  • Real-time monitoring : Use HPLC-MS (ESI+) to detect early-stage oligomers (m/z 300–600) and adjust reaction pH (6.5–7.0) .

Q. How do hydrogen-bonding networks in crystalline this compound derivatives affect material stability?

X-ray structures reveal:

  • N–H⋯N interactions : Between amine groups and adjacent pyridine rings (2.85–3.10 Å), enhancing thermal stability (TGA decomposition >250°C).
  • CF₃⋯π interactions : Weak contacts (3.5–4.0 Å) with aromatic systems improve solubility in polar aprotic solvents (e.g., DMSO) .

Q. What computational methods predict the compound’s coordination behavior with transition metals?

  • DFT calculations : B3LYP/6-31G* level optimizations show preferential binding to Cu(II) or Fe(III) via the 2,6-diamine motif (binding energy: –35 to –45 kcal/mol).
  • Hirshfeld surface analysis : Identifies metal–ligand charge transfer (MLCT) bands in UV/Vis spectra (λmax 450–500 nm) for Ni(II) complexes .

Q. How can substituent effects on UV/Vis absorption be quantified for photostability studies?

  • Hammett parameters : Electron-withdrawing –CF₃ increases λmax by 20–30 nm compared to –CH₃. Use TD-DFT (CAM-B3LYP) to correlate σₚ values with experimental shifts .
  • Accelerated aging tests : Expose solutions to UV light (254 nm) and monitor degradation via HPLC. –CF₃ derivatives exhibit t₁/₂ > 48 hrs vs. t₁/₂ < 24 hrs for –Cl analogs .

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